Treprostinil (diethanolamine salt)
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC systematic name for treprostinil diethanolamine salt is formulated as 2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid compound with 2,2'-iminodiethanol (1:1). This nomenclature precisely defines the stereochemical configuration through R/S designations at positions 1, 2, 3a, 9a, and 3-hydroxyoctyl substituent, essential for biological activity.
Alternative nomenclature systems identify the compound as:
The diethanolamine counterion (C₄H₁₂NO₂) is systematically named 2,2'-iminodiethanol, featuring a secondary amine center bridging two ethanol groups. Salt formation occurs through acid-base neutralization between treprostinil's carboxylic acid group (pKa ~4.5) and diethanolamine's amine (pKa ~9.5).
Molecular Formula and Weight Analysis (C₂₃H₃₃O₅·C₄H₁₂NO₂)
The salt exhibits precise 1:1 stoichiometry between treprostinil (C₂₃H₃₄O₅) and diethanolamine (C₄H₁₂NO₂), with molecular weight verification through multiple analytical techniques:
The 0.03 g/mol discrepancy between calculated (495.63) and experimental (495.6) values falls within acceptable limits for high-precision mass measurement instrumentation. X-ray crystallography confirms the absence of solvated molecules contributing to molecular weight variations.
Crystalline Structure Elucidation via X-Ray Diffraction
X-ray powder diffraction (XRPD) analysis identifies two polymorphic forms with distinct crystal packing:
Form A (Metastable):
- Characteristic peaks at 6.8°, 13.5°, 19.7° 2θ (±0.2°)
- Monoclinic P2₁ space group
- Unit cell parameters: a=15.42 Å, b=6.38 Å, c=18.97 Å, β=102.5°
- Hygroscopicity: 3.2% mass gain at 75% RH
Form B (Stable):
- Diagnostic peak at 17.2° 2θ (±0.2°)
- Orthorhombic P2₁2₁2₁ space group
- Unit cell parameters: a=10.85 Å, b=12.63 Å, c=20.14 Å
- Hygroscopicity: 0.8% mass gain at 75% RH
Thermal analysis reveals form B's superior stability:
- DSC endotherm: 107°C (form B) vs 103°C (form A)
- TGA decomposition onset: 215°C (form B) vs 205°C (form A)
Crystallization from methanol with antisolvents (methyl tert-butyl ether, acetone) exclusively yields form B through kinetic control, as demonstrated by in situ XRPD monitoring.
Comparative Analysis of Salt Formation Rationale (Diethanolamine vs. Sodium Counterions)
The diethanolamine salt offers distinct physicochemical advantages over sodium salt formulations:
Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H45NO7 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate;bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 |
InChI Key |
RHWRWEUCEXUUAV-ZSESPEEFSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.C(CO)[NH2+]CCO |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.C(CO)[NH2+]CCO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Procedure
- Salt Formation : Treprostinil and diethanolamine are dissolved in EtOH/EA at reflux (70°C), stirred for 30 minutes.
- Crystallization : Solution cooled to 55°C, seeded with polymorph B, and stirred for 1 hour.
- Cooling and Isolation : Suspension cooled to room temperature, filtered, and washed with ethyl acetate.
Limitations
- Risk of polymorph A contamination unless rigorously controlled.
- Requires precise antisolvent addition and temperature management.
Methanol/Methyl tert-Butyl Ether (MTBE) Method
This approach, developed for enhanced reproducibility, uses methanol as the primary solvent and MTBE as the antisolvent.
Reaction Conditions
Procedure
Yield and Purity
Advantages
- Robustness : Tolerates variations in MTBE volume (15–30 mL) without polymorph mixing.
- Simpler Workflow : Eliminates complex temperature gradients.
Comparative Analysis of Methods
Polymorph Control and Stability
Polymorph B is the desired form due to its higher melting point (>104°C) and stability. Key strategies include:
- Seeding : Introducing polymorph B crystals directs crystallization.
- Solvent Choice : Methanol/MTBE promotes slower, controlled crystallization, favoring thermodynamically stable polymorphs.
- Avoiding Polymorph A : Ethanol/ethyl acetate systems require precise cooling to suppress polymorph A formation.
Challenges and Optimization Strategies
Solubility and Aggregation
Cost and Scalability
Chemical Reactions Analysis
Types of Reactions: Treprostinil (diethanolamine salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving treprostinil include methanol, diethanolamine, and aprotic solvents. The reaction conditions typically involve controlled temperatures and stirring to ensure complete dissolution and salt formation .
Major Products Formed: The major product formed from these reactions is the treprostinil diethanolamine salt, which is used in various pharmaceutical formulations for the treatment of pulmonary arterial hypertension .
Scientific Research Applications
Treprostinil (diethanolamine salt) has a wide range of scientific research applications. In chemistry, it is studied for its unique synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively researched for its therapeutic effects on pulmonary arterial hypertension and other vascular diseases. The compound’s ability to inhibit platelet aggregation and promote vasodilation makes it a valuable tool in cardiovascular research .
Mechanism of Action
The primary mechanism of action of treprostinil (diethanolamine salt) involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds. This action improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate. Treprostinil also inhibits platelet aggregation, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Treprostinil Sodium
Treprostinil sodium is available as continuous intravenous (IV)/subcutaneous (SC) infusions (Remodulin®) and inhaled nebulized solutions (Tyvaso®). Unlike the oral diethanolamine salt, it requires invasive administration, leading to challenges like infusion-site pain (85% with SC) or cough (54% with inhaled) . Both salts dissociate in plasma to the same bioactive treprostinil ion, but their pharmacokinetics differ:
- Oral diethanolamine: Sustained release over 12 hours, linear dose-exposure (Cmax and AUC increase proportionally with dose) .
- IV/SC sodium : Immediate release, requiring continuous infusion pumps .
| Parameter | Treprostinil Diethanolamine (Oral) | Treprostinil Sodium (IV/SC) |
|---|---|---|
| Bioavailability | ~100% (with food) | 100% (IV) |
| Tmax | 3.6 hours | Immediate |
| Half-life | 4–6 hours | 2–4 hours |
| Common Adverse Events | Headache, nausea, diarrhea | Infusion-site pain, headache |
| Administration | Twice daily | Continuous infusion |
Epoprostenol
Epoprostenol, a short-acting prostacyclin (half-life: 3–5 minutes), requires continuous IV infusion and is unstable at room temperature. Treprostinil diethanolamine offers superior stability and oral convenience .
Iloprost
Iloprost, an inhaled prostacyclin, requires 6–9 daily doses due to its 20–30 minute half-life. It improves digital ulcers in SSc but has poor adherence due to frequent dosing. Oral treprostinil diethanolamine’s sustained release reduces dosing frequency, with comparable efficacy in improving digital perfusion .
Selexipag
Selexipag is an oral non-prostanoid IP receptor agonist with higher CYP2C8 sensitivity. However, it requires slower titration due to CYP2C8-mediated interactions .
| Parameter | Treprostinil Diethanolamine | Selexipag |
|---|---|---|
| Receptor Specificity | IP, DP1, EP2 | IP only |
| CYP Metabolism | Primarily CYP2C8 | CYP2C8 (major), CYP3A4 (minor) |
| Drug Interactions | Gemfibrozil doubles exposure | Strong CYP2C8 inhibitors contraindicated |
| Common Adverse Events | Headache (30%), diarrhea (25%) | Headache (42%), diarrhea (22%) |
PAH Studies
In PAH patients, oral treprostinil diethanolamine demonstrated a dose-proportional increase in 6-minute walk distance (6MWD), with mean AUC0–12 reaching 20,4086 pg·hr/mL at 16 mg BID . Its safety profile mirrors prostacyclin class effects, with fewer device-related complications than IV/SC treprostinil sodium .
Systemic Sclerosis (SSc)
In SSc patients with digital ischemia, 4 mg BID treprostinil diethanolamine improved cutaneous perfusion (+37%, P=0.015) and temperature (+1.2°C, P=0.013) . A phase II trial (DISTOL-1, NCT00848939) reported reduced digital ulcer incidence and improved healing compared to placebo .
Key Advantages and Limitations
- Advantages :
- Limitations :
Biological Activity
Treprostinil diethanolamine salt (UT-15C) is a novel formulation of the prostacyclin analogue treprostinil, developed primarily for the treatment of pulmonary arterial hypertension (PAH). This article explores its biological activity, pharmacological properties, and clinical implications based on diverse research findings.
Overview of Treprostinil
Treprostinil is a stable analogue of prostacyclin (PGI2), known for its potent vasodilatory effects and ability to inhibit platelet aggregation. The diethanolamine salt form was developed to enhance oral bioavailability and provide sustained release, making it a promising alternative to existing formulations such as treprostinil sodium (Remodulin) and inhaled treprostinil (Tyvaso) .
Treprostinil exerts its effects primarily through the activation of prostacyclin receptors, specifically:
- IP Receptor : Major pathway for vasodilation.
- DP1 and EP2 Receptors : Contribute to cAMP accumulation.
- EP3, EP4, and EP1 Receptors : Less active but involved in various physiological responses.
The compound has demonstrated high potency in activating these receptors, with effective concentrations (EC50 values) as follows:
- DP1 : 0.6 nM
- EP2 : 6.2 nM
- IP : 1.9 nM
- EP3 : 36-fold less active
- EP4 : 95-fold less active
- EP1 : 150-fold less active .
Pharmacokinetics
The pharmacokinetic profile of treprostinil diethanolamine indicates rapid absorption and a half-life of approximately 3.4 to 3.6 hours after administration. Peak plasma concentrations occur around 4 hours post-dose when taken with food . The bioactive form in circulation is consistent across both treprostinil sodium and diethanolamine salt formulations, ensuring similar therapeutic effects .
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Maximum Plasma Concentration (Cmax) | ~1,176 - 2,107 pg/mL |
| Time to Cmax | ~4 hours |
| Half-life (t1/2) | ~3.4 - 3.6 hours |
| Area Under Curve (AUC) | ~7,187 - 12,992 hr*pg/mL |
Biological Activity in Animal Models
In preclinical studies using BALB/c mice and male Lewis rats, treprostinil diethanolamine demonstrated significant biological activity:
- Enhanced hematopoietic stem cell repopulation in bone marrow.
- Increased survival rates in lethally irradiated mice.
- Modulation of cytokine expression (e.g., inhibition of TNF-α and IFN-γ; increase in IL-10 levels) .
Clinical Studies and Efficacy
Clinical trials have shown that oral treprostinil diethanolamine is effective in improving exercise capacity and overall quality of life in patients with PAH. A notable study involved patients with scleroderma, where the drug was administered in escalating doses up to 4 mg twice daily. Results indicated improved cutaneous perfusion and temperature correlated with plasma concentrations .
Case Study Overview
One open-label study included nineteen patients suffering from scleroderma:
- Dosage : Escalated to a maximum of 4 mg BID.
- Outcomes : Significant improvements in digital skin temperature and perfusion were observed, alongside manageable adverse events similar to those reported with other prostacyclin analogues .
Safety Profile
The safety profile of treprostinil diethanolamine is comparable to that of its sodium counterpart. Common adverse events include:
Q & A
Q. What are the primary pharmacological targets of treprostinil diethanolamine, and how do its receptor binding affinities inform experimental design?
Treprostinil diethanolamine acts as an agonist at IP (Ki = 32 nM), DP1 (Ki = 4.4 nM), and EP2 (Ki = 3.6 nM) receptors, with selectivity over EP1, EP3, and EP4 receptors . These binding affinities dictate concentration ranges for in vitro studies. For example, sub-nanomolar to low micromolar concentrations are typically used to assess receptor-mediated effects (e.g., cAMP upregulation in vascular cells). Experimental designs should include controls for off-target effects at EP1/EP3/EP4 receptors when testing doses >10 nM .
Q. Which experimental models are validated for studying treprostinil’s efficacy in pulmonary hypertension (PH)?
The chronic hypoxic mouse model is widely used, where treprostinil reduces right ventricular systolic pressure but not hypertrophy, suggesting distinct mechanisms in vascular remodeling versus cardiac adaptation . Comparatively, monocrotaline-induced PH models may better replicate inflammatory pathways. Researchers should align model selection with study endpoints (e.g., hemodynamic vs. cytokine profiling) .
Q. How does treprostinil inhibit NF-κB signaling in alveolar macrophages, and what methodological steps ensure reproducibility?
Treprostinil (200 ng/mL) blocks LPS-induced NF-κB nuclear translocation by inhibiting IκBα degradation. Standardized protocols include pre-treatment with treprostinil for 1 hour before LPS exposure, followed by Western blotting for cytoplasmic IκBα and nuclear NF-κB p65 . Include controls for solvent effects (e.g., DMSO) and validate macrophage activation via TNF-α ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions between treprostinil’s anti-inflammatory and vasodilatory effects across studies?
Discrepancies arise from cell-type-specific responses (e.g., macrophages vs. smooth muscle cells) and concentration gradients. For example, anti-inflammatory effects (TNF-α suppression) require higher doses (~200 ng/mL) than vasodilation (EC50 = 0.6 nM in pulmonary arteries) . Multi-omics approaches (e.g., RNA-seq + calcium imaging) in co-culture systems can delineate context-dependent mechanisms .
Q. What pharmacokinetic (PK) considerations are critical when transitioning between treprostinil formulations in preclinical studies?
Oral (diethanolamine salt) and IV (sodium salt) formulations exhibit linear PK up to 125 ng/kg/min, but bioavailability differs (oral: ~17% vs. IV: 100%). Use dose-equivalence equations:
Validate transitions with plasma concentration monitoring and gradual titration to avoid rebound PH .
Q. What methodological strategies optimize PK/PD modeling for treprostinil in systemic sclerosis-related digital ischemia?
Use repeated-measures analysis with random effects models to correlate log-transformed plasma concentrations (Cmax, AUC) with laser Doppler perfusion. Account for inter-patient variability in drug metabolism by stratifying cohorts based on CYP2C8 polymorphisms .
Q. How do salt forms (diethanolamine vs. sodium) impact treprostinil’s stability in in vitro assays?
Diethanolamine salt improves oral bioavailability but may precipitate in high-DMSO stocks. For in vitro studies, prepare fresh solutions in PBS (pH 7.2) at 5 mg/mL and avoid freeze-thaw cycles. Compare stability against sodium salt using accelerated degradation tests (40°C/75% RH for 4 weeks) .
Q. What techniques mitigate batch-to-batch variability in treprostinil synthesis for in vitro use?
Implement HPLC-UV (λ = 220 nm) to ensure purity >98% and track impurities (e.g., 3AU90 isomer). Control alkylation and hydrolysis steps to minimize color changes (indicative of byproducts) .
Q. How should researchers design studies to assess CYP450-mediated drug interactions with treprostinil?
Co-administer treprostinil with CYP2C8 inhibitors (e.g., gemfibrozil) in human hepatocytes and measure AUC changes via LC-MS/MS. In vivo, use cassette dosing in murine models to screen for interactions with common PAH therapies (e.g., bosentan) .
Q. What advanced imaging modalities quantify treprostinil’s effects on pulmonary vascular remodeling?
Micro-CT angiography and right ventricular pressure-volume loops are gold standards. Combine with immunohistochemistry for α-SMA (smooth muscle proliferation) and CD68 (macrophage infiltration) in longitudinal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
